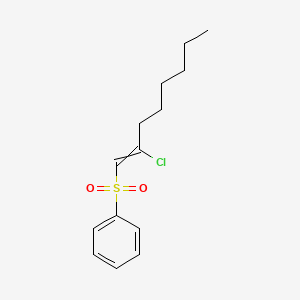![molecular formula C20H25NO4S2 B14392804 1-[3,3-Di(benzenesulfonyl)propyl]piperidine CAS No. 88073-48-7](/img/structure/B14392804.png)
1-[3,3-Di(benzenesulfonyl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3-Di(benzenesulfonyl)propyl]piperidine is a sulfonamide compound with the molecular formula C19H30N2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features two benzenesulfonyl groups attached to a propyl chain.
Preparation Methods
The synthesis of 1-[3,3-Di(benzenesulfonyl)propyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3,3-Di(benzenesulfonyl)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,3-Di(benzenesulfonyl)propyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[3,3-Di(benzenesulfonyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the sulfonyl groups play a crucial role in its activity .
Comparison with Similar Compounds
1-[3,3-Di(benzenesulfonyl)propyl]piperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom, used in the synthesis of various pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, used in the synthesis of drugs and other bioactive compounds.
The uniqueness of this compound lies in its dual benzenesulfonyl groups, which confer specific chemical and biological properties that distinguish it from other piperidine derivatives .
Properties
CAS No. |
88073-48-7 |
|---|---|
Molecular Formula |
C20H25NO4S2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1-[3,3-bis(benzenesulfonyl)propyl]piperidine |
InChI |
InChI=1S/C20H25NO4S2/c22-26(23,18-10-4-1-5-11-18)20(14-17-21-15-8-3-9-16-21)27(24,25)19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
InChI Key |
AUPYWXGYYXQVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


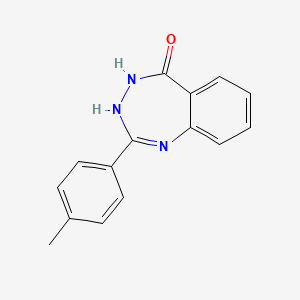
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
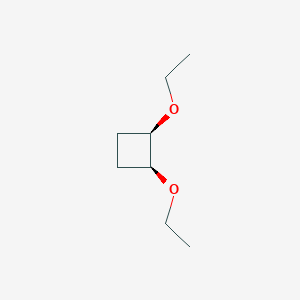
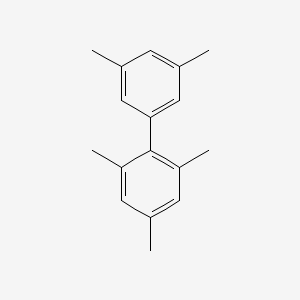
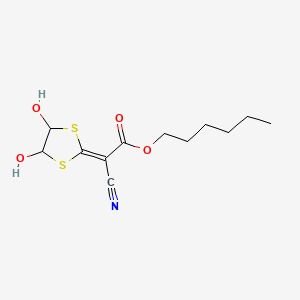
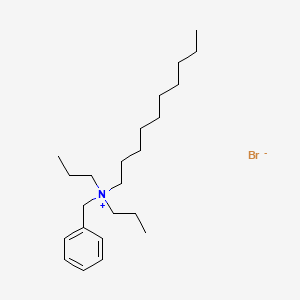
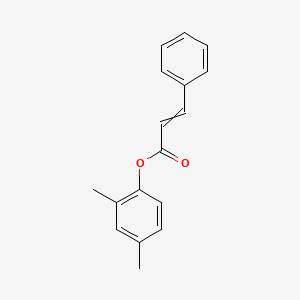
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)


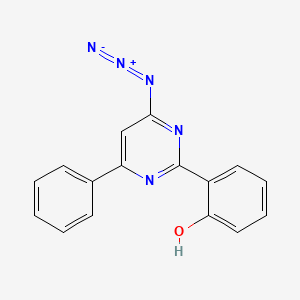
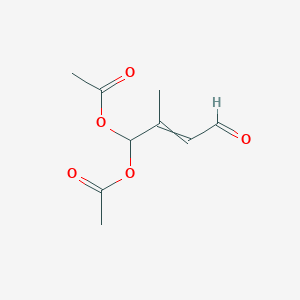
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
